
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3,4-dimethylphenyl)urea
カタログ番号 B2926597
CAS番号:
1795296-38-6
分子量: 346.86
InChIキー: KSTZKQMVUZCEDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3,4-dimethylphenyl)urea, also known as CDCP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to possess interesting biochemical and physiological effects.
科学的研究の応用
Chromatographic Methods and Soil Degradation
- Chromatographic Procedures : Studies have highlighted the use of chromatographic methods for the determination of urea derivatives and their metabolites in soils, showing the degradation pathways of similar compounds through microbial action, contributing significantly to our understanding of environmental persistence and breakdown processes of synthetic chemicals in agriculture (Katz & Strusz, 1968).
Biofilm Interactions and Herbicide Degradation
- Biofilm Synergy in Degradation : A triple-species bacterial biofilm has been shown to synergistically degrade the phenylurea herbicide linuron, providing insights into potential bioremediation strategies for similar compounds. The study underscores the importance of microbial interactions in the degradation of environmental pollutants and offers a model for studying the breakdown of complex organic pollutants (Breugelmans et al., 2008).
Antimicrobial Properties
- Novel Imidazole Ureas : Research into new derivatives, such as the series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, has shown significant antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. These compounds demonstrate the versatility of urea derivatives in medicinal chemistry and their potential in addressing emerging microbial resistance (Rani et al., 2014).
Chemical Synthesis and Characterization
- Crystal Structure Analysis : Studies on the crystal structure of various urea derivatives, including chlorfluazuron, provide critical insights into the molecular configuration, stability, and reactivity of these compounds. Such analyses are essential for the development of new chemicals with desired properties for industrial, agricultural, and pharmaceutical applications (Cho et al., 2015).
特性
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-13-8-9-17(10-14(13)2)22-18(23)21-12-19(3,24-4)15-6-5-7-16(20)11-15/h5-11H,12H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTZKQMVUZCEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2926516.png)
![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)
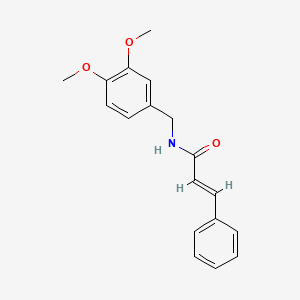
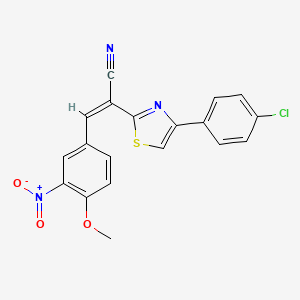
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)
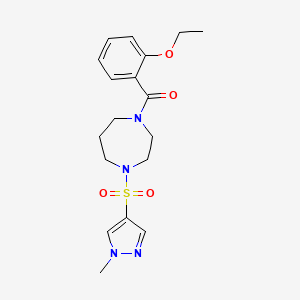
![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)
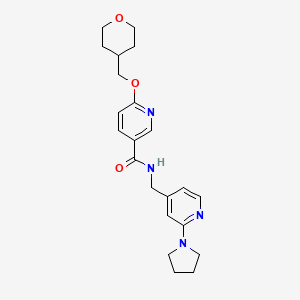
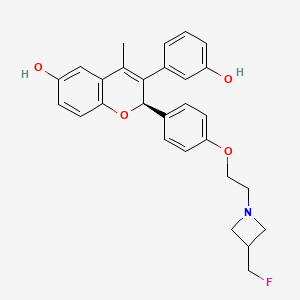
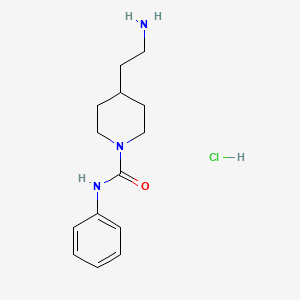

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)